Ethyl methylphenylglycidate, (E)-

Stereochemical Quality Control Flavor Analysis Olfactory Research

Ethyl methylphenylglycidate, (E)- (CAS 19464-92-7), also known as trans-ethyl 3-methyl-3-phenylglycidate, is a stereochemically defined racemic diastereomer of the widely used flavor compound 'strawberry aldehyde'. This glycidic ester possesses two stereogenic centers within its oxirane ring; the (E)-descriptor denotes the trans relative configuration, formally the racemic mixture of (2R,3S)- and (2S,3R)-enantiomers.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 19464-92-7
Cat. No. B15193952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methylphenylglycidate, (E)-
CAS19464-92-7
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)(C)C2=CC=CC=C2
InChIInChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/t10-,12-/m0/s1
InChIKeyLQKRYVGRPXFFAV-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Ethyl methylphenylglycidate, (E)- (CAS 19464-92-7): Stereochemical Baseline for Flavor Research and Chiral Synthesis


Ethyl methylphenylglycidate, (E)- (CAS 19464-92-7), also known as trans-ethyl 3-methyl-3-phenylglycidate, is a stereochemically defined racemic diastereomer of the widely used flavor compound 'strawberry aldehyde' . This glycidic ester possesses two stereogenic centers within its oxirane ring; the (E)-descriptor denotes the trans relative configuration, formally the racemic mixture of (2R,3S)- and (2S,3R)-enantiomers . While the commercial 'strawberry aldehyde' (CAS 77-83-8) is typically an undefined mixture of all four stereoisomers, this defined trans diastereomer serves as a critical reference standard for isomer-specific olfactory studies and as a homochiral synthetic building block where stereochemical integrity dictates downstream molecular architecture .

Why Generic 'Strawberry Aldehyde' Is Not Interchangeable with the Defined (E)-Diastereomer


Substituting the defined (E)-diastereomer (trans, CAS 19464-92-7) with the standard commercial mixture (CAS 77-83-8) is problematic because the two forms have fundamentally different stereochemical compositions. The commercial product is a mixture of four stereoisomers—two cis and two trans—typically in a ratio of 15-25% per cis isomer and 25-35% per trans isomer . This undefined, batch-variable composition directly impacts biological and sensory outcomes, as the cis and trans isomers are known to exhibit distinct olfactory characteristics . For applications requiring precise structure-odor relationship studies or stereospecific chemical transformations, the undefined mixture introduces uncontrolled stereochemical variables that confound both biological and analytical results .

Quantitative Evidence Guide for Selecting (E)-Ethyl Methylphenylglycidate over Mixed-Isomer or Cis Forms


Stereochemical Purity Advantage: Defined trans-Content vs. Uncontrolled Mixed-Isomer Batches

The commercial mixed-isomer product (CAS 77-83-8) typically contains the trans-diastereomer at only 50-70% of total content (25-35% per trans enantiomer), whereas the (E)-product (CAS 19464-92-7) provides the trans configuration as essentially 100% of the defined racemic diastereomer . This eliminates the 30-50% cis-isomer content inherent to the generic mixture, which has been documented to possess a 'much more intense and finer flavour' than the trans-rich mixture . By using the pure (E)-form, researchers avoid the dominant olfactory and analytical interference caused by the highly potent cis-isomer impurity .

Stereochemical Quality Control Flavor Analysis Olfactory Research

Flavor Character Differentiation: trans-Isomer Provides Milder Background Note Versus Dominant cis-Character

Mosandl (1977) demonstrated that after separating the cis-component from the standard Darzens condensation product, the isolated cis-isomer exhibited 'a much more intense and finer flavour than the previously used mixture of isomers' . This finding directly implies that the trans-component present in the mixture imparts a comparatively milder, less dominant sensory profile. The (E)-diastereomer therefore offers a distinct flavor character—less intense and finer than the cis-isomer—making it specifically suitable for formulations where the potent, sharp character of the cis-form would overpower other flavor notes .

Sensory Science Flavor Chemistry Isomer-Specific Aroma

Enantiomeric Pair Definition Enables Stereospecific Chemical Transformations Unavailable with Mixed Isomers

The (E)-ethyl methylphenylglycidate (CAS 19464-92-7) is defined as the racemic mixture of (2R,3S)- and (2S,3R)-enantiomers, whereas the commercial product (CAS 77-83-8) contains four stereoisomers with both cis and trans configurations . The oxirane ring in the defined trans-diastereomer undergoes stereospecific nucleophilic ring-opening with predictable stereochemical outcomes, governed by the trans-relationship of substituents. In contrast, the mixed-isomer product yields a complex mixture of ring-opened products with uncontrolled stereochemistry, compromising the purity and yield of downstream chiral intermediates .

Asymmetric Synthesis Chiral Building Block Epoxide Chemistry

Regulatory Identity and Analytical Traceability for Flavor Research Standards

The (E)-ethyl methylphenylglycidate possesses a distinct FDA UNII identifier (4BS055AXH5) separate from the mixed-isomer product (UNII: UD51D5KR4A), enabling unambiguous regulatory identification and analytical traceability . The commercial mixture CAS 77-83-8 shows batch-dependent isomer ratios (15-25% per cis isomer, 25-35% per trans isomer) , creating calibration variability when used as an analytical standard. The defined (E)-diastereomer eliminates this variability, providing a consistent reference material for GC-MS quantification, sensory threshold determination, and regulatory documentation .

Flavor Reference Standard Analytical Chemistry Regulatory Compliance

Application Scenarios for (E)-Ethyl Methylphenylglycidate Based on Verified Differential Evidence


Isomer-Specific Olfactory Receptor Mapping and Structure-Odor Relationship Studies

The defined trans-diastereomer serves as an essential tool compound for mapping olfactory receptor responses to specific oxirane stereochemistry. Because the cis-isomer has been shown to possess 'much more intense' flavour , the isolated (E)-form allows researchers to deconvolute the contributions of trans geometry to strawberry aroma perception without cis-isomer interference. This application is critical for understanding the molecular basis of fruit aroma detection and for designing novel flavor molecules with tailored sensory profiles.

Chiral Intermediate for Stereospecific Synthesis of Pharmaceutical Building Blocks

The trans-oxirane geometry of (E)-ethyl methylphenylglycidate enables predictable stereochemical outcomes in nucleophilic ring-opening reactions. Synthetic chemists use this defined diastereomer to prepare chiral β-hydroxy ester derivatives or α-substituted carboxylic acids with controlled relative and absolute configuration . This stereochemical predictability is unavailable when starting from the four-component isomer mixture, which generates complex product mixtures requiring extensive chromatographic purification.

Validated Analytical Reference Standard for Flavor Quality Control

Flavor quality control laboratories require reference standards with defined, invariant composition. The (E)-diastereomer's distinct FDA UNII (4BS055AXH5) and 100% trans composition eliminate the 30-50% batch-to-batch compositional variability inherent to the commercial mixed-isomer product . This ensures reproducible calibration curves for GC-MS quantification of 'strawberry aldehyde' stereoisomers in complex food matrices and fragrance formulations.

Formulation of Milder Strawberry Background Notes in Fragrance Compositions

Perfumers and flavorists seeking a controlled, less dominant strawberry character benefit from the pure trans-diastereomer's milder sensory profile. Since the cis-isomer contributes a 'much more intense and finer flavour' , using the isolated (E)-form allows formulators to achieve a restrained strawberry background note without the overpowering sharpness of the cis-component, enabling greater creative control in complex fragrance accords.

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